3,4-Diphenylcyclopent-3-en-1-one
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
7402-06-4 |
|---|---|
Molecular Formula |
C17H14O |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
3,4-diphenylcyclopent-3-en-1-one |
InChI |
InChI=1S/C17H14O/c18-15-11-16(13-7-3-1-4-8-13)17(12-15)14-9-5-2-6-10-14/h1-10H,11-12H2 |
InChI Key |
MQUNFFXYECDJOU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)CC(=C1C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of 3,4 Diphenylcyclopent 3 En 1 One
Electrophilic and Nucleophilic Transformations
The reactivity of 3,4-diphenylcyclopent-3-en-1-one is characterized by the electrophilic nature of the enone system and the nucleophilicity of the phenyl rings. These opposing characteristics allow for a variety of selective transformations.
Michael Additions and Conjugate Chemistry of the Enone System
The conjugated enone system in this compound renders the β-carbon susceptible to nucleophilic attack in what is known as a Michael or conjugate addition. nih.govresearchgate.netkoreascience.krresearchgate.net This reaction is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. The general mechanism involves the addition of a nucleophile to the electron-deficient β-carbon of the α,β-unsaturated ketone. masterorganicchemistry.com
A variety of nucleophiles can participate in conjugate addition reactions. masterorganicchemistry.com These include "soft" nucleophiles such as enolates (e.g., from malonic esters), amines, thiols, and organocuprates (Gilman reagents). masterorganicchemistry.comnih.gov In contrast, "hard" nucleophiles like Grignard reagents and organolithium compounds typically favor direct (1,2-) addition to the carbonyl carbon rather than conjugate (1,4-) addition. masterorganicchemistry.comlibretexts.org
While specific studies on the Michael addition to this compound are not extensively detailed in the provided search results, the general principles of enone reactivity suggest that it would readily undergo such transformations. For instance, the reaction with a Gilman reagent, such as lithium dimethylcuprate, would be expected to deliver a methyl group to the β-position of the cyclopentenone ring.
| Nucleophile (Michael Donor) | Expected Product | General Reaction Conditions | Notes |
|---|---|---|---|
| Lithium Dimethylcuprate (Me₂CuLi) | 3-Methyl-4,5-diphenylcyclopentan-1-one | Ethereal solvent (e.g., THF, Et₂O) at low temperature | Organocuprates are known to be excellent reagents for 1,4-additions to α,β-unsaturated ketones. nih.gov |
| Diethyl Malonate (in presence of a base) | Diethyl 2-(2,3-diphenyl-4-oxocyclopentyl)malonate | Base (e.g., NaOEt) in an alcoholic solvent | The resulting 1,5-dicarbonyl compound can be a versatile intermediate for further transformations. researchgate.net |
| Thiophenol (in presence of a base) | 3-(Phenylthio)-4,5-diphenylcyclopentan-1-one | Base (e.g., Et₃N) in a suitable solvent | Thiolates are effective nucleophiles for conjugate additions. masterorganicchemistry.com |
Electrophilic Aromatic Substitution on Phenyl Moieties (e.g., Halogenation, Nitration)
The phenyl groups attached to the cyclopentenone ring can undergo electrophilic aromatic substitution reactions, a fundamental process for functionalizing aromatic systems. rsc.org These reactions involve the substitution of a hydrogen atom on the aromatic ring with an electrophile. nih.gov
Halogenation: The phenyl moieties of this compound can be halogenated. For example, bromination with bromine (Br₂) in acetic acid is expected to introduce bromine atoms onto the phenyl rings. rsc.org Due to the electronic nature of the rest of the molecule, substitution is anticipated to occur at the para positions of the phenyl rings, although a mixture of ortho and para products is possible.
Nitration: The nitration of aromatic compounds is typically achieved using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). nih.gov While specific studies on the nitration of this compound were not found, it is expected that under these conditions, nitro groups would be introduced onto the phenyl rings, likely at the meta positions relative to the cyclopentenone substituent, which acts as a deactivating group.
| Reaction | Reagents | Expected Major Product(s) | General Conditions |
|---|---|---|---|
| Bromination | Br₂ in Acetic Acid | 3,4-Bis(4-bromophenyl)cyclopent-3-en-1-one | Room temperature or gentle heating |
| Nitration | Conc. HNO₃, Conc. H₂SO₄ | 3,4-Bis(3-nitrophenyl)cyclopent-3-en-1-one | Cooling (e.g., 0 °C) to control the reaction rate |
Redox Chemistry of the Cyclopentenone Core
The cyclopentenone core of this compound possesses two primary sites for redox reactions: the carbonyl group and the carbon-carbon double bond. Selective transformations of these sites can lead to a variety of useful products.
Selective Reduction of the Carbonyl Group to Alcohols
The carbonyl group of this compound can be selectively reduced to a secondary alcohol. A common reagent for this transformation is sodium borohydride (B1222165) (NaBH₄), which is a mild reducing agent that typically does not affect the carbon-carbon double bond of the enone system. rsc.org The product of this reaction is 3,4-diphenylcyclopent-3-en-1-ol. rsc.org
More powerful reducing agents like lithium aluminum hydride (LiAlH₄) would also reduce the carbonyl group, but their higher reactivity might lead to less selectivity and potentially affect other parts of the molecule. youtube.com For the reduction of α,β-unsaturated carbonyl compounds to allylic alcohols, diisobutylaluminium hydride (DIBAL-H) is also a highly effective reagent, often employed at low temperatures to enhance selectivity. adichemistry.com
| Reagent | Product | General Reaction Conditions | Selectivity |
|---|---|---|---|
| Sodium Borohydride (NaBH₄) | 3,4-Diphenylcyclopent-3-en-1-ol | Protic solvent (e.g., methanol, ethanol) at room temperature | Highly selective for the carbonyl group. rsc.org |
| Diisobutylaluminium Hydride (DIBAL-H) | 3,4-Diphenylcyclopent-3-en-1-ol | Aprotic solvent (e.g., THF, diethyl ether) at low temperature (e.g., -78 °C) | Excellent for the selective reduction of α,β-unsaturated carbonyls to allylic alcohols. youtube.comadichemistry.commasterorganicchemistry.com |
Oxidation Reactions and Derived Products
Oxidation of this compound can lead to various products depending on the oxidizing agent and reaction conditions. Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) can result in the formation of diketones or quinones. rsc.org This suggests that the reaction can proceed via cleavage of the double bond or oxidation of the allylic positions. Oxidative cleavage of the carbon-carbon double bond, for instance using ozone (O₃) followed by a reductive or oxidative workup, would be expected to yield dicarbonyl compounds. nih.govmdpi.com
| Oxidizing Agent | Potential Product(s) | General Reaction Conditions | Notes |
|---|---|---|---|
| Potassium Permanganate (KMnO₄) | Diketones or Quinones | Aqueous solution, often with heating | The exact product structure depends on the reaction stoichiometry and conditions. rsc.org |
| Ozone (O₃), then Dimethyl Sulfide (DMS) | Dicarbonyl compound (oxidative cleavage product) | Low temperature for ozonolysis, followed by workup with DMS | This sequence typically cleaves the double bond to form aldehydes or ketones. nih.gov |
| Selenium Dioxide (SeO₂) | Allylic oxidation product (e.g., α,β-unsaturated diketone) | Heating in a suitable solvent (e.g., dioxane) | SeO₂ is a known reagent for the oxidation of allylic C-H bonds. |
Cycloaddition Reactions and Annulation Processes
The enone functionality of this compound can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. wikipedia.orgresearchgate.netorgsyn.org In such a reaction, the cyclopentenone would react with a conjugated diene to form a new six-membered ring, leading to a bicyclic or polycyclic system. The reactivity of the dienophile is enhanced by the presence of the electron-withdrawing carbonyl group. wikipedia.org
While specific examples of Diels-Alder reactions with this compound were not found in the provided search results, it is a plausible reaction pathway. For instance, a reaction with an electron-rich diene like Danishefsky's diene could lead to the formation of a complex polycyclic structure. wikipedia.org
Annulation reactions, which involve the formation of a new ring onto an existing one, are also a possibility. A Robinson annulation, for example, typically involves a Michael addition followed by an intramolecular aldol (B89426) condensation. libretexts.org Starting with this compound, a Michael addition of an enolate could be followed by an intramolecular cyclization to construct a new fused ring system. The synthesis of fused heterocycles from related enones is also a known strategy in medicinal and materials chemistry. nih.govgoogle.comslideshare.net
Diels-Alder Reactions with Dienophiles (e.g., Maleic Anhydride)
The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings. wvu.eduuhcl.edu In the context of this compound, the direct precursor, 3,4-diphenylcyclopentadienone, serves as a highly reactive diene. Cyclic dienes are particularly effective in Diels-Alder reactions because their structure is locked in the reactive s-cis conformation. wvu.edu
When 3,4-diphenylcyclopentadienone reacts with a potent dienophile such as maleic anhydride (B1165640), a [4+2] cycloaddition occurs to form a bridged bicyclic adduct. wvu.edu This type of reaction is known to be stereospecific, with the configuration of the dienophile being retained in the product. uhcl.edu The reaction between cyclopentadiene (B3395910) and maleic anhydride typically yields the endo product as the major isomer under kinetic control. wvu.edu This preference is attributed to secondary orbital interactions between the developing π-system of the diene and the unsaturated groups of the dienophile in the transition state. The reaction is often rapid, even at room temperature. wvu.edu
The general scheme for this reaction is illustrated below:
| Diene | Dienophile | Major Product (Endo) |
| 3,4-Diphenylcyclopentadienone | Maleic Anhydride | cis-4,5-Diphenyl-norbornene-5,6-endo-dicarboxylic anhydride |
This table illustrates the expected reactants and product in a Diels-Alder reaction based on the known reactivity of cyclopentadienes and maleic anhydride. wvu.eduunwisdom.org
Other Multicomponent and Domino Reactions
Multicomponent and domino (or cascade) reactions offer an efficient strategy for synthesizing complex molecules like substituted cyclopentenones in a single pot, enhancing atom economy and operational simplicity. rsc.orgthieme-connect.de These reactions involve a sequence of bond-forming events under the same conditions. thieme-connect.de
Several methodologies have been developed that lead to cyclopentenone or cyclopentane (B165970) cores:
Domino Semipinacol/Aldol/Iso-Nazarov Cyclization: A one-pot method has been developed to synthesize triaryl-cyclopent-2-enone analogues of the biologically active compound Combretastatin A-4. This sequence involves a semipinacol rearrangement, an iterative aldol condensation, and an iso-Nazarov cyclization. acs.org
NHC-Catalyzed Annulation: N-Heterocyclic carbenes (NHCs) can catalyze the annulation of enals to form 3,4-disubstituted cyclopentanones. nih.gov This process can involve the dimerization of aryl enals to create C-2 symmetric products or a cross-reaction to produce non-symmetric versions. nih.gov The mechanism is believed to proceed through radical intermediates. nih.gov
Allenic Ketone-Based Multicomponent Reactions: Functionalized cyclopentene (B43876) derivatives can be synthesized through the multicomponent reaction of 1,2-allenic ketones with reagents like 4-chloroacetoacetate and malononitrile. rsc.org This cascade process involves a sequence of nucleophilic substitution, Michael addition, and an intramolecular aldol-type reaction. rsc.org
Rhodium Carbene-Initiated Domino Sequence: A highly stereoselective synthesis of cyclopentanes bearing four contiguous stereocenters can be achieved through the reaction of rhodium vinylcarbenes with enantiopure allyl alcohols. nih.gov This complex domino sequence involves five distinct steps: oxonium ylide formation, rsc.orggifu-u.ac.jp-sigmatropic rearrangement, oxy-Cope rearrangement, enol-keto tautomerization, and an intramolecular carbonyl ene reaction. nih.gov
Mechanistic Studies of Rearrangements and Cyclizations
Acid-Catalyzed Condensation and Isomerization Processes
Acid catalysis is fundamental to many reactions involving cyclopentenones, both in their synthesis and subsequent transformations. The synthesis of 2-cyclopentenones can be achieved through the acid-catalyzed dehydration of cyclopentanediols. wikipedia.org In a broader context, intramolecular Friedel-Crafts-type cyclizations can also furnish cyclopentenone systems. organic-chemistry.org
The most prominent example of an acid-catalyzed reaction leading to this ring system is the Nazarov cyclization, which involves the activation of a divinyl ketone by a Brønsted or Lewis acid to initiate a cascade that forms the cyclopentenone ring. wikipedia.orglongdom.org The acid coordinates to the carbonyl oxygen, generating a pentadienyl cation which is the key intermediate for the subsequent electrocyclization. longdom.orgyoutube.com
Investigations into Nazarov Reaction Mechanisms
The Nazarov cyclization is a primary method for synthesizing cyclopentenones from divinyl ketones and is defined as the acid-catalyzed 4π-electron conrotatory cyclization of a pentadienyl cation. wikipedia.orgnih.gov The mechanism proceeds through several key steps:
Activation: A Lewis or Brønsted acid reversibly coordinates to the ketone's carbonyl group, forming a pentadienyl cation intermediate. longdom.org
Electrocyclization: This cation undergoes a 4π conrotatory electrocyclic ring closure, as dictated by Woodward-Hoffmann rules, to form an oxyallyl cation. wikipedia.orgyoutube.com The stereochemistry of substituents on the newly formed ring is determined during this step. nih.gov
Elimination: The reaction is typically terminated by the elimination of a β-hydrogen, a process that can be non-selective if multiple β-hydrogens are available. youtube.com
Tautomerization: Subsequent tautomerization of the resulting enolate yields the final cyclopentenone product. youtube.com
The table below summarizes key aspects of the Nazarov cyclization mechanism.
| Step | Description | Key Intermediate | Controlling Factors |
| 1. Activation | Coordination of an acid to the divinyl ketone. | Pentadienyl cation | Acid strength (Lewis or Brønsted) |
| 2. Cyclization | 4π conrotatory electrocyclization. | Oxyallyl cation | Orbital symmetry, torqoselectivity |
| 3. Termination | Elimination of a proton or other leaving group. | Enolate | Regioselectivity of elimination |
| 4. Tautomerization | Keto-enol tautomerization. | Cyclopentenone | Thermodynamic stability |
This table outlines the generally accepted mechanism for the Nazarov cyclization. wikipedia.orglongdom.orgyoutube.com
Innovations such as the use of β-silyl groups can direct the regioselectivity of the elimination step, enhancing the synthetic utility of the reaction. youtube.com
Studies of Ring Opening and Rearrangement Pathways
Once formed, the pentadienyl cation intermediate in the Nazarov cyclization can undergo alternative reaction pathways besides simple elimination. Under certain conditions that extend the lifetime of the oxyallyl cation, rearrangement pathways such as the Wagner-Meerwein rearrangement can compete with or dominate the elimination step. nih.gov
A detailed study showed that a copper(II)-mediated Nazarov cyclization of specific divinyl ketones can trigger a subsequent and chemoselective Wagner-Meerwein rearrangement sequence. nih.gov This process involves two sequential rsc.orgrsc.org-shifts, with the selectivity depending on the migratory aptitude or steric bulk of the substituents. This methodology is powerful as it allows for the stereospecific creation of highly functionalized cyclopentenones with adjacent stereogenic centers, including quaternary ones. nih.gov
While not directly documented for this compound, epoxides, which also feature strained rings, are known to undergo acid-catalyzed ring-opening reactions where a nucleophile attacks the more substituted carbon after initial protonation of the oxygen. youtube.com This highlights a general principle of acid-catalyzed rearrangements in strained ring systems.
Computational Elucidation of Reaction Mechanisms
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex mechanisms of organic reactions. nih.gov These studies provide detailed insights into transition state geometries, reaction energy profiles, and the origins of stereoselectivity that are often difficult to obtain through experimental means alone.
In the context of reactions relevant to this compound, computational methods have been applied to:
Nazarov Cyclizations: DFT calculations have been used to study the electrocyclization/rearrangement sequences, helping to explain the chemoselectivity of Wagner-Meerwein shifts and the influence of substituents on the reaction pathway. nih.gov
Cycloadditions: Theoretical studies are used to analyze the frontier molecular orbitals of dienes and dienophiles to predict reactivity and the stereochemical outcomes (e.g., endo/exo selectivity) of Diels-Alder reactions. researchgate.net
Interaction Analysis: Methods like Quantum Theory of Atoms-in-Molecules (QTAIM) and Hirshfeld surface analysis are used to study intramolecular and intermolecular interactions in the solid state, providing a rationale for observed crystal packing and conformations. nih.gov
The use of computational tools allows researchers to build predictive models for reactivity and selectivity, guiding the design of new synthetic methods and catalysts. nih.gov
Advanced Spectroscopic and Structural Characterization of 3,4 Diphenylcyclopent 3 En 1 One and Its Derivatives
Crystallographic Analysis for Stereochemical Elucidation
Crystallographic techniques, particularly single-crystal X-ray diffraction, stand as the cornerstone for the unambiguous determination of molecular structures in the solid state. These methods provide precise information on bond lengths, bond angles, and the spatial arrangement of atoms, which is crucial for establishing the stereochemistry of chiral centers and understanding intermolecular interactions.
Single-crystal X-ray diffraction analysis has been instrumental in confirming the structures of various substituted cyclopentenone derivatives. For instance, the structure of a new 3-4'-bipyrazole derivative, synthesized from a pyran-2,4-dione precursor, was unambiguously confirmed by this method. mdpi.com The analysis revealed a triclinic crystal system with the space group P-1. mdpi.com Similarly, the crystal structure of (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one was determined to be monoclinic. nih.gov Such studies provide definitive proof of the molecular connectivity and stereochemical configuration.
In a study of 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, a phenytoin (B1677684) analogue, single-crystal X-ray diffraction revealed that the asymmetric unit consists of two independent molecules. These molecules primarily differ in the orientation of the propynyl (B12738560) group. nih.gov This highlights the power of X-ray diffraction in discerning subtle conformational differences within the same crystal lattice.
Table 1: Crystallographic Data for Selected Cyclopentenone Derivatives
| Compound | Crystal System | Space Group | Key Findings |
| 3-4'-Bipyrazole derivative | Triclinic | P-1 | Unambiguous structural confirmation. mdpi.com |
| (E)-3-(3,4-Dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one | Monoclinic | I2/a | The four rings are not coplanar. nih.govnih.gov |
| 5,5-Diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione | Monoclinic | P2₁/c | Asymmetric unit contains two independent molecules with different propynyl group orientations. nih.gov |
This table presents a summary of crystallographic data obtained from X-ray diffraction studies of compounds related to the diphenylcyclopentenone scaffold.
The arrangement of molecules in a crystal, known as crystal packing, is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful tool for visualizing and quantifying these interactions. rsc.org
In the crystal structure of a 3-4'-bipyrazole derivative, Hirshfeld analysis indicated that H···H (54.8–55.3%) and H···C (28.3–29.2%) contacts are the most dominant intermolecular interactions. mdpi.com Less dominant, but still significant, are O···H (5.8–6.5%), N···H (3.8–4.6%), and C···C (3.0–4.9%) interactions. mdpi.com For 5,5-diphenyl-3-(prop-2-yn-1-yl)imidazolidine-2,4-dione, the crystal structure is consolidated by N—H⋯O and C—H⋯O hydrogen bonds, as well as C—H⋯π interactions. nih.gov The analysis of these weak interactions is crucial for understanding the forces that dictate the supramolecular assembly of these molecules in the solid state. researchgate.netresearchgate.net
The packing of 4-(3-methoxyphenyl)-2,6-diphenylpyridine is characterized by C—H⋯π interactions that link the molecules into a three-dimensional network. nih.gov Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing come from H⋯H (50.4%), C⋯H/H⋯C (37.9%), and O⋯H/H⋯O (5.1%) interactions. nih.gov
Elucidation of Conformational Preferences and Dihedral Angles in Solution and Solid State
The biological activity of a molecule is often intrinsically linked to its three-dimensional shape. Therefore, understanding the conformational preferences of 3,4-diphenylcyclopent-3-en-1-one and its derivatives in both the solid state and in solution is of paramount importance.
In the solid state, X-ray crystallography provides precise dihedral angles. For example, in (E)-3-(3,4-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one, the dihedral angle between the mean planes of the hydroxyphenyl and dimethoxyphenyl rings is 5.9 (6)°. nih.gov The mean plane of the prop-2-en-1-one group forms dihedral angles of 3.6 (0)° and 2.6 (7)° with the hydroxyphenyl and dimethoxyphenyl rings, respectively. nih.gov
In solution, conformational analysis becomes more complex. For disubstituted cyclohexanes, a related cyclic system, the most stable conformation is generally the one that places the larger substituent in the equatorial position to minimize steric strain from 1,3-diaxial interactions. libretexts.org While cyclopentenones have a different ring system, the principles of minimizing steric hindrance still apply. The conformational flexibility of these molecules in solution can be studied using techniques like NMR spectroscopy, which can provide information on the relative populations of different conformers. researchgate.net
Application of Advanced NMR Techniques for Complex Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of organic molecules in solution. researchgate.net While basic 1H and 13C NMR are routinely used, more complex derivatives of this compound may require advanced NMR techniques for unambiguous structural assignment. researchgate.netipb.pt
Techniques such as the Nuclear Overhauser Effect (NOE) can reveal the spatial proximity of atoms within a molecule, which is invaluable for determining stereochemistry. diva-portal.org For instance, in azetidin-2-one (B1220530) rings, the coupling constants between vicinal protons can distinguish between cis (J = 5-6 Hz) and trans (J = 0-2 Hz) isomers, and NOE experiments can provide confirmatory evidence. ipb.pt The increasing complexity of synthetic derivatives often necessitates the use of two-dimensional (2D) NMR techniques to resolve overlapping signals and establish connectivity. researchgate.net
Integration of Mass Spectrometry with Chromatographic Methods for Product Characterization
The combination of chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), with mass spectrometry (MS) is a cornerstone of modern analytical chemistry for the separation and identification of compounds in complex mixtures. mdpi.com This is particularly relevant for monitoring reaction progress and characterizing the products of syntheses leading to this compound and its derivatives.
Tandem mass spectrometry (MS/MS) is especially useful as it can provide structural information about the eluted compounds through their fragmentation patterns. mdpi.com This technique allows for the targeted analysis of specific compounds in a mixture, a process known as multiple reaction monitoring (MRM). mdpi.com The fragmentation pathways of related compounds are often similar, providing diagnostic ions that can aid in the identification of novel derivatives. mdpi.com
Table 2: Mass Spectrometry in Compound Characterization
| Technique | Application | Key Advantages |
| HPLC-MS/MS | Separation and identification of reaction products. | High sensitivity and specificity, provides structural information from fragmentation. mdpi.com |
| GC-MS | Analysis of volatile derivatives. | Good for separating and identifying thermally stable and volatile compounds. spectrabase.com |
| High-Resolution MS | Accurate mass determination. | Allows for the determination of elemental composition. dtu.dk |
This table summarizes the application of various mass spectrometry techniques in the characterization of 3,4-diphenylcyclopent-3-en-one and its derivatives.
Chiroptical Spectroscopy for Absolute Configuration Determination (e.g., TD-DFT-ECD)
For chiral derivatives of this compound, determining the absolute configuration is a critical step. While X-ray crystallography of a single crystal containing a heavy atom can provide this information, obtaining suitable crystals is not always feasible. In such cases, chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), coupled with quantum mechanical calculations, offers a powerful alternative. unipi.it
The absolute configuration of a flexible molecule can be determined by comparing the experimental ECD spectrum with the theoretical spectrum calculated using Time-Dependent Density Functional Theory (TD-DFT). nih.govresearchgate.net This method involves performing a conformational search to identify the most stable conformers of the molecule. nih.gov The ECD spectra of these conformers are then calculated and weighted according to their Boltzmann population to generate a final theoretical spectrum. nih.govresearchgate.net A good match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration. unipi.itnih.gov
The choice of functional and basis set in the TD-DFT calculations is crucial for obtaining accurate results. nih.gov For example, in a study of two flexible organic molecules, B3LYP and M06-2x were found to be the most accurate functionals for geometry optimization, while CAM-B3LYP and ωB97X-D provided the best results for the TD-DFT simulations. nih.gov
Theoretical and Computational Chemistry Studies on 3,4 Diphenylcyclopent 3 En 1 One
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. irjweb.com By calculating the electron density, DFT can provide valuable insights into a molecule's stability, reactivity, and various properties. For a molecule like 3,4-diphenylcyclopent-3-en-1-one, with its conjugated system of a cyclopentenone ring and two phenyl groups, DFT calculations would be particularly illuminating. ontosight.ai
HOMO-LUMO Gap Analysis and Reactivity Prediction
A key aspect of DFT is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical indicator of a molecule's chemical reactivity and kinetic stability. nih.gov A smaller gap generally suggests higher reactivity, as it requires less energy to excite an electron from the HOMO to the LUMO, making the molecule more prone to reactions. nih.gov
For this compound, the HOMO would likely be localized on the electron-rich phenyl groups and the double bond of the cyclopentene (B43876) ring, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO would be expected to be centered on the electron-deficient carbonyl group, marking it as the site for nucleophilic attack. nih.gov
Table 1: Representative HOMO-LUMO Gap Data for Similar Organic Molecules
| Compound | HOMO (eV) | LUMO (eV) | Gap (eV) |
| Thienopyrazine-based Dye P1 | -4.983 | -3.125 | 1.858 |
| Thienopyrazine-based Dye P2 | -5.091 | -3.157 | 1.934 |
| Thienopyrazine-based Dye P3 | -5.127 | -3.189 | 1.938 |
| Pyrazolo[3,4-d]pyrimidine Derivative | - | - | 0.161 a.u. |
This table presents data from studies on other molecules to illustrate the typical values obtained from HOMO-LUMO analysis. Specific values for this compound are not available. derpharmachemica.comresearchgate.net
Electrostatic Potential Mapping for Nucleophilic/Electrophilic Sites
An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. youtube.comuni-muenchen.de These maps are invaluable for predicting how a molecule will interact with other charged species. Regions of negative potential (typically colored red or orange) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are likely sites for nucleophilic attack. youtube.com
For this compound, an ESP map would likely show a significant negative potential around the oxygen atom of the carbonyl group, confirming its role as a primary site for interaction with electrophiles. The phenyl rings and the carbon-carbon double bond would also exhibit regions of negative potential, while the hydrogen atoms and the carbonyl carbon would show positive potential. uni-muenchen.de
Molecular Mechanics Calculations for Structural Conformations
While DFT is excellent for electronic properties, molecular mechanics (MM) is a computationally less intensive method ideal for exploring the different spatial arrangements, or conformations, of a molecule. By treating atoms as balls and bonds as springs, MM calculations can efficiently determine the most stable three-dimensional structures.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Quantum chemical methods, including DFT, can be used to model the entire course of a chemical reaction. This involves calculating the energies of reactants, products, and, crucially, the transition states that connect them. By identifying the lowest energy pathway, chemists can predict the most likely mechanism for a reaction.
For this compound, such modeling could be applied to understand its synthesis, its potential degradation pathways, or its reactions with biological targets. For example, modeling the addition of a nucleophile to the carbonyl group would involve calculating the energy of the transition state for this process, providing insight into the reaction's feasibility and rate.
Prediction of Spectroscopic Parameters and Comparison with Experimental Data
Computational methods can predict various spectroscopic properties, such as infrared (IR), nuclear magnetic resonance (NMR), and ultraviolet-visible (UV-Vis) spectra. Comparing these predicted spectra with experimentally obtained data is a powerful way to validate the computed structure and electronic properties of a molecule. While experimental spectra for this compound are available, specific computational predictions for comparison are not found in the literature. spectrabase.com
Computational Studies on Stereoselectivity and Diastereocontrol
Many chemical reactions can produce multiple stereoisomers. Computational chemistry can be a valuable tool for predicting which stereoisomer is most likely to be formed. By calculating the energies of the different transition states leading to each stereoisomer, it is possible to predict the stereoselectivity of a reaction.
For reactions involving this compound, such as additions to the carbonyl group or to the double bond, computational studies could predict whether the incoming group will add to a particular face of the molecule, leading to either syn or anti products. This is particularly relevant for understanding its interactions in a chiral biological environment.
While a dedicated and detailed computational analysis of this compound is currently absent from the scientific literature, the application of modern theoretical and computational chemistry methods holds great promise for elucidating its structure, reactivity, and potential biological interactions. The frameworks and techniques described above, which are routinely applied to similar cyclopentenone systems, provide a clear roadmap for future research into this intriguing molecule. Such studies would not only enhance our fundamental understanding of this compound but also support the rational design of new derivatives with tailored properties.
Applications of 3,4 Diphenylcyclopent 3 En 1 One As a Synthetic Building Block and Scaffold
Precursor in the Synthesis of Complex Organic Molecules
The cyclopentenone motif is a key feature in numerous biologically active molecules and serves as a powerful synthon for accessing a range of complex structures. The specific substitution pattern of 3,4-diphenylcyclopent-3-en-1-one offers a pre-organized framework for the stereocontrolled introduction of further functionalities.
The cyclopentane (B165970) core is a recurring structural motif in a wide array of biologically active natural products. While direct total syntheses using this compound are not extensively documented, the utility of substituted cyclopentenone synthons is well-established in the construction of natural product analogues. A notable example that highlights the strategic value of a cyclopentenone core is the synthesis of (±)-Agelastatin A, a cytotoxic alkaloid isolated from a marine sponge. nih.gov In a reported total synthesis, a key diaminocyclopentenone synthon serves as the foundational building block. nih.gov This strategy showcases how the cyclopentenone ring can be effectively utilized to arrange pendant functional groups, in this case, orthogonally protected amines, to facilitate the construction of the intricate, fused-ring system of the target natural product. nih.gov The synthesis of Agelastatin A underscores the importance of the cyclopentenone scaffold in providing a rigid platform for complex, multi-step synthetic sequences. nih.gov
The α,β-unsaturated ketone functionality within this compound is a classic Michael acceptor and electrophilic center, making it a prime candidate for reactions that form heterocyclic rings. Although specific literature on the reactions of this compound to form heterocycles is sparse, the known reactivity of enones provides a clear blueprint for its potential applications.
Condensation reactions with bifunctional nucleophiles are a standard method for heterocycle synthesis. For instance, the reaction of an enone with hydrazine (B178648) or its derivatives is a well-known route to pyrazolines, a class of five-membered nitrogen-containing heterocycles. Similarly, reaction with urea, thiourea, or guanidine (B92328) could foreseeably lead to the formation of fused pyrimidinone, pyrimidine-thione, or aminopyrimidine systems, respectively. These types of reactions are foundational in medicinal chemistry for generating libraries of compounds for biological screening. researchgate.net The synthesis of sulfur-containing heterocycles, such as thiazines and thiazepines, often involves precursors with functionality amenable to cyclization, a role that this compound could potentially fill. researchgate.net
Role in Asymmetric Catalysis as a Ligand or Substrate
In the field of asymmetric catalysis, the development of novel chiral ligands is paramount for controlling the stereochemical outcome of reactions. nih.gov These ligands coordinate to a transition metal, creating a chiral environment that directs the approach of reactants. While chiral dienes and phosphines are common ligand classes, nih.govsigmaaldrich.com there are no prominent reports in the scientific literature of this compound or its direct derivatives being employed as a chiral ligand in asymmetric catalysis. The molecule itself is achiral, and its conversion into a useful chiral ligand would require significant, stereocontrolled modification. Likewise, its use as a benchmark substrate in the development of new asymmetric catalytic methods is not widely documented, with researchers often preferring simpler cyclopentenone substrates for such studies.
Scaffold for the Development of Rigid Bicyclic Systems
The constrained ring and defined stereochemistry of this compound make it an excellent scaffold for constructing rigid, three-dimensional bicyclic and polycyclic systems. These structures are of interest in medicinal chemistry and materials science due to their well-defined spatial arrangement of functional groups.
One of the most effective uses of the 3,4-diphenylcyclopentenone framework is in the synthesis of bicyclo[2.2.2]octene derivatives. These structures are typically accessed via a Diels-Alder reaction, a powerful [4+2] cycloaddition. In this context, a precursor, 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one, undergoes an in-situ dehydration to form a highly reactive cyclopentadienone diene. This transient diene is immediately trapped by a dienophile, such as maleic anhydride (B1165640). The initial cycloaddition is often followed by the extrusion of a stable molecule like carbon monoxide and a subsequent second cycloaddition with another molecule of the dienophile, leading to the formation of a complex and rigid bicyclo[2.2.2]octene system. This approach provides a reliable pathway to highly substituted and functionally dense polycyclic compounds.
Beyond the [4+2] cycloadditions, the carbon-carbon double bond in this compound allows for other types of cycloaddition reactions to form different bridged scaffolds. Photochemical [2+2] cycloadditions are a particularly powerful method for constructing four-membered rings. wikipedia.orglibretexts.org When an enone like this compound is irradiated with UV light in the presence of an alkene, it can undergo a cycloaddition to form a bicyclo[3.2.0]heptane system. wikipedia.orgresearchgate.net This reaction proceeds through a diradical intermediate and provides access to a completely different ring system compared to the Diels-Alder reaction. wikipedia.org The resulting fused cyclobutane-cyclopentane structure is a common core in various natural products and serves as a versatile intermediate for further synthetic transformations. nih.govorgsyn.org The regiochemistry and stereochemistry of these photocycloadditions can often be controlled, making it a valuable tool for building complex, bridged polycyclic molecules from the this compound scaffold. researchgate.net
Intermediate in the Formation of Specific Di- and Triphenylethylene (B188826) Systems
The conversion of cyclic ketones into acyclic tri- and tetrasubstituted olefins, such as those found in triphenylethylene systems, is a significant transformation in organic synthesis. These systems are core structures in various biologically active molecules, including the selective estrogen receptor modulator (SERM), Tamoxifen. The reaction of a Grignard reagent with a ketone, followed by dehydration, is a classical method to achieve such transformations.
While direct studies employing this compound for this purpose are not extensively documented, the general reaction mechanism provides a theoretical pathway. The addition of an aryl Grignard reagent (e.g., phenylmagnesium bromide) to the carbonyl group of this compound would yield a tertiary alcohol. Subsequent acid-catalyzed dehydration of this intermediate could theoretically lead to the formation of a triphenylethylene derivative through ring-opening and rearrangement. However, the stability of the five-membered ring and potential for competing side reactions, such as simple dehydration to a diene, would need to be carefully considered and controlled.
Table 1: Hypothetical Reaction for Triphenylethylene Synthesis
| Step | Reactant(s) | Reagent(s) | Intermediate/Product |
| 1 | This compound | Arylmagnesium halide (e.g., PhMgBr) | 1-Aryl-3,4-diphenylcyclopent-3-en-1-ol |
| 2 | 1-Aryl-3,4-diphenylcyclopent-3-en-1-ol | Acid catalyst (e.g., H₂SO₄), Heat | Triphenylethylene derivative |
It is important to note that this represents a conceptual pathway, and experimental validation and optimization would be necessary to establish its viability and efficiency.
Design of Steroidal Nucleus Precursors
The construction of the tetracyclic core of steroids is a landmark achievement in synthetic organic chemistry. The Robinson annulation, a powerful ring-forming reaction, has historically been a cornerstone of steroid synthesis. wikipedia.orgresearchgate.netmasterorganicchemistry.com This reaction involves a Michael addition of an enolate to an α,β-unsaturated ketone, followed by an intramolecular aldol (B89426) condensation to form a new six-membered ring. nrochemistry.comjuniperpublishers.com
Theoretically, this compound could serve as a component in a Robinson-type annulation strategy to build a portion of the steroidal framework. Specifically, the enolate of this compound could act as the Michael donor, reacting with an appropriate α,β-unsaturated ketone (a Michael acceptor) to initiate the annulation sequence. For instance, reaction with methyl vinyl ketone, a classic Michael acceptor in Robinson annulations, would be a logical starting point for investigation. wikipedia.orgnrochemistry.comjuniperpublishers.com
The successful execution of such a reaction would lead to a bicyclic system, which could then be further elaborated to construct the complete steroidal nucleus. The presence of the two phenyl groups on the cyclopentenone ring would result in a highly substituted and rigid precursor, potentially influencing the stereochemical outcome of the annulation and subsequent transformations.
Table 2: Proposed Robinson Annulation for Steroid Precursor Synthesis
| Step | Reactant A (Michael Donor Precursor) | Reactant B (Michael Acceptor) | Base/Catalyst | Product (Annulated System) |
| 1 | This compound | Methyl vinyl ketone | Base (e.g., NaOEt) | A substituted bicyclo[4.3.0]nonenone derivative |
The feasibility of this approach would depend on several factors, including the regioselectivity of enolate formation from this compound and the steric hindrance imposed by the phenyl groups on the approach of the Michael acceptor. While the Robinson annulation is a well-established method for synthesizing six-membered rings onto existing ketones, its application to a substrate as sterically demanding as this compound would require dedicated experimental investigation to determine its practicality and yields.
Exploration of Key Derivatives and Analogues of 3,4 Diphenylcyclopent 3 En 1 One in Research
Hydroxylated Diphenylcyclopentenone Analogues (e.g., 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one)
Hydroxylated derivatives of 3,4-diphenylcyclopent-3-en-1-one, particularly 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one, are significant compounds in synthetic and medicinal chemistry. These analogues introduce a hydroxyl group, which can alter the molecule's polarity, hydrogen bonding capabilities, and potential for further functionalization.
The synthesis of these hydroxylated compounds is often achieved through the base-catalyzed condensation of benzil (B1666583) with various ketones. For instance, the reaction of benzil with methyl alkyl ketones yields isomeric cyclopentenone derivatives, including 2-substituted and both cis- and trans-5-substituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net Similarly, condensation with dialkyl ketones produces cis- and trans-2,5-disubstituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net The structure and stereochemistry of these products have been confirmed using techniques like NMR spectroscopy and molecular mechanics calculations. researchgate.net
These hydroxylated cyclopentenones, also referred to as cyclopentenolones, are valuable intermediates. researchgate.net They can be dehydrated to form corresponding cyclopentadienones, which are highly reactive species. researchgate.net
Table 1: Properties of 4-Hydroxy-3,4-diphenylcyclopent-2-en-1-one
| Property | Value | Source(s) |
| IUPAC Name | 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one | nih.gov |
| CAS Number | 5587-78-0 | nih.govchemsynthesis.comchemicalbook.comscbt.com |
| Molecular Formula | C₁₇H₁₄O₂ | nih.govchemsynthesis.comscbt.com |
| Molecular Weight | 250.29 g/mol | nih.govchemicalbook.com |
| Synonyms | 3,4-Diphenyl-4-hydroxy-2-cyclopenten-1-one | nih.govchemicalbook.com |
Alkyl-Substituted Diphenylcyclopentenone Derivatives
The introduction of alkyl groups onto the diphenylcyclopentenone framework is a key strategy for modifying its steric and electronic properties. Research has shown that the reaction of benzil with various aliphatic ketones is a viable route to produce alkyl-substituted hydroxylated cyclopentenone derivatives. researchgate.net
Specifically, the condensation of benzil with methyl alkyl ketones results in a mixture of isomeric products, including 2-alkyl- and 5-alkyl-4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net When unsymmetrical dialkyl ketones are used, the reaction can lead to the formation of both cis- and trans-2,5-disubstituted 4-hydroxy-3,4-diphenylcyclopent-2-en-1-ones. researchgate.net The structure and stereochemistry of these alkylated derivatives have been elucidated through NMR spectroscopy. researchgate.net These alkylated cyclopentenolones can be subsequently dehydrated to form the corresponding alkyl-substituted cyclopentenones. researchgate.net While the primary research focuses on these hydroxylated intermediates, they are direct precursors to the target alkyl-substituted diphenylcyclopentenones.
Benzylidene and Related α,β-Unsaturated Derivatives
Benzylidene derivatives of cyclopentanone (B42830) represent a significant class of compounds explored for various applications. These molecules feature an exocyclic double bond conjugated with the carbonyl group, forming an α,β-unsaturated system. This structural motif is often associated with enhanced biological activity.
The synthesis of these derivatives typically involves a Knoevenagel or Claisen-Schmidt condensation reaction between a cyclopentanone and an appropriately substituted benzaldehyde. For example, 2,5-bis(benzylidene)cyclopentanone derivatives can be prepared, including those with various substituents on the phenyl rings, such as hydroxy, methoxy, and dimethyl groups. google.com Research has explored the synthesis of a wide range of these compounds, including 2,5-bis(4-hydroxy-3,5-dimethoxy benzylidene)cyclopentanone and 2,5-bis(4-hydroxy-3-methoxy benzylidene)cyclopentanone. google.com The core structure is part of a broader class of compounds containing a β-phenyl-α,β-unsaturated carbonyl scaffold, which have been investigated for their biological properties. mdpi.com
Table 2: Examples of Benzylidene Cyclopentanone Derivatives Investigated in Research
| Derivative Name | Key Structural Feature | Investigated For | Source(s) |
| 2,5-bis(4-hydroxy-3,5-dimethyl benzylidene)cyclopentanone | Dimethyl substitution on benzylidene rings | Therapeutic uses | google.com |
| 2,5-bis(4-hydroxy-3-methoxy benzylidene)cyclopentanone | Methoxy substitution on benzylidene rings | Therapeutic uses | google.com |
| 3-(Benzylidene)indolin-2-one derivatives | Indolinone fused to a benzylidene moiety | Binding to protein fibrils | nih.govnih.gov |
| (Z)-5-(Substituted benzylidene)-3-cyclohexyl-2-thioxothiazolidin-4-one | Thioxothiazolidinone core with benzylidene | Anti-tyrosinase and antioxidant activity | mdpi.com |
Spiro-Fused Cyclopentenone Systems
Spiro-fused systems involving a cyclopentenone or cyclopentanone ring are structurally complex motifs present in numerous bioactive natural products. nih.govfrontiersin.org The synthesis of these spiro compounds is an active area of research, with methodologies being developed to control stereochemistry and build molecular complexity efficiently.
One approach involves the reaction of aurone-derived α,β-unsaturated imines with ynones, catalyzed by a chiral bifunctional squaramide, followed by a Lewis base-catalyzed annulation. nih.gov This sequence can lead to the formation of spiro-cyclopentanone benzofurans with a stereogenic quaternary center in high yield and enantioselectivity. nih.gov Another strategy utilizes three-component reactions of triphenylphosphine, but-2-ynedioate, and isatylidene derivatives to afford functionalized spiro[cyclopent researchgate.netene-1,3′-indolines]. acs.org Furthermore, chemo- and diastereoselective (3+2) cycloaddition reactions between donor-acceptor cyclopropanes and α,β-unsaturated enamides have been developed for the efficient synthesis of spiro(cyclopentane-1,3'-indoline) derivatives. frontiersin.org These methods highlight the versatility of cyclopentanone-based structures in constructing intricate spirocyclic frameworks.
Reductive Products: 3,4-Diphenylcyclopent-3-en-1-ol and Related Alcohols
The reduction of the ketone functionality in this compound leads to the formation of the corresponding secondary alcohol, 3,4-diphenylcyclopent-3-en-1-ol. This transformation is a fundamental reaction in organic chemistry, converting a planar carbonyl group into a tetrahedral stereocenter. The resulting alcohol can exist as different stereoisomers.
While specific studies detailing the isolated properties of 3,4-diphenylcyclopent-3-en-1-ol are not prevalent in the searched literature, its formation is an implicit and expected outcome of standard reduction protocols (e.g., using sodium borohydride (B1222165) or lithium aluminum hydride) applied to the parent ketone. The reverse reaction, the oxidation of the alcohol to the ketone, is also a standard transformation. The hydroxylated analogues discussed in section 7.1, such as 4-hydroxy-3,4-diphenylcyclopent-2-en-1-one, are also examples of related alcohol products, often referred to as cyclopentenolones, which are key intermediates in the synthesis of other derivatives. researchgate.net
Functionalized Cyclopentadiene (B3395910) Intermediates
Cyclopentadienes are highly reactive conjugated dienes that serve as valuable intermediates in organic synthesis, particularly in Diels-Alder reactions. nih.gov Functionalized cyclopentadienes derived from the 3,4-diphenylcyclopentenone scaffold are typically generated in situ for subsequent reactions due to their propensity to dimerize.
A common route to generate these intermediates is the dehydration of the corresponding cyclopentenolones (hydroxylated cyclopentenones). researchgate.net For example, the alkyl- and diphenyl-substituted 4-hydroxy-cyclopent-2-en-1-ones can be dehydrated to yield the corresponding cyclopentadienones. researchgate.net These cyclopentadienones are transient species that can be trapped with dienophiles or may dimerize. Another synthetic pathway involves the reaction of cyclopentenones with organolithium or Grignard reagents, followed by an acid-catalyzed dehydration to yield functionalized cyclopentadienes. nih.gov These methods provide access to a variety of substituted cyclopentadiene derivatives that are crucial building blocks for more complex molecules. researchgate.netdeepdyve.com
Future Research Directions and Emerging Trends
Development of More Sustainable and Efficient Synthetic Routes
The future of chemical manufacturing hinges on the development of sustainable and efficient synthetic methodologies. For 3,4-Diphenylcyclopent-3-en-1-one and its derivatives, research is moving beyond traditional, often harsh, synthetic conditions towards greener alternatives that offer higher yields, reduced waste, and lower environmental impact.
Modern synthetic strategies are increasingly focused on principles of green chemistry, such as atom economy, the use of safer solvents, and energy efficiency. tue.nlnih.gov Emerging trends in this area include the development of one-pot multicomponent reactions (MCRs) which allow for the synthesis of complex molecules like dihydropyrimidin-2(1H)-ones directly from simple precursors in a single step, a strategy that could be adapted for cyclopentenone synthesis. google.comresearchgate.net Such methods are not only efficient but also minimize waste by incorporating most or all of the atoms from the starting materials into the final product.
Flow chemistry is another promising avenue, offering a departure from traditional batch processing. nih.gov A continuous flow-based multistep processing sequence can provide a reliable and automated delivery of highly functionalized cyclopentenones. nih.gov This approach allows for precise control over reaction parameters, leading to improved yields and safety, particularly for exothermic reactions. The use of microwave-assisted synthesis is also gaining traction as it can dramatically reduce reaction times from hours to minutes, thereby saving energy. tue.nlnih.gov Furthermore, solvent-free reaction conditions, where possible, represent an ideal green chemistry approach by completely eliminating solvent waste. tue.nl
Table 1: Comparison of Synthetic Methodologies for Cyclopentenone Synthesis
| Methodology | Key Advantages | Relevant Research Focus |
|---|---|---|
| Multicomponent Reactions (MCRs) | High atom economy, reduced waste, operational simplicity. google.com | Designing new MCRs for direct access to substituted cyclopentenones. |
| Flow Chemistry | Enhanced safety, precise process control, scalability, automation. nih.gov | Development of continuous flow systems for the synthesis of this compound. |
| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, energy efficiency. tue.nl | Optimizing microwave protocols for the synthesis of cyclopentenone derivatives. |
| Solvent-Free Synthesis | Elimination of solvent waste, simplified purification. tue.nl | Exploring mechanochemical and neat conditions for cyclopentenone formation. |
Exploration of Novel Catalytic Systems for Cyclopentenone Transformations
Catalysis is at the heart of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new transformations of the cyclopentenone scaffold. Research is focused on creating highly selective and efficient catalysts for the synthesis and functionalization of compounds like this compound.
A significant area of exploration is asymmetric catalysis, which aims to produce chiral molecules with a specific three-dimensional arrangement. This is particularly important for the synthesis of biologically active compounds. rsc.org Gold-catalyzed asymmetric tandem hydroarylation–Nazarov cyclizations have emerged as a powerful method for accessing enantiomerically enriched cyclopentenones. wikipedia.org Similarly, palladium-catalyzed asymmetric synthesis provides a route to chiral cycloalkenone derivatives. wikipedia.org Rhodium catalysts have also been employed in the 1,4-addition of boronic acids to Morita-Baylis-Hillman adducts to construct substituted cyclopentenones and in intramolecular hydroacylation reactions. researchgate.netmdpi.com
Another key area is the catalytic activation of otherwise inert chemical bonds. Recent studies have shown that rhodium catalysts, in combination with N-heterocyclic carbene ligands, can activate the less strained C-C bond in cyclopentanones. encyclopedia.pubucl.ac.uk This groundbreaking work opens up new possibilities for the transformation of the cyclopentanone (B42830) ring system, allowing for the synthesis of complex polycyclic structures. encyclopedia.pubucl.ac.uk The development of catalysts for these challenging transformations is a major focus of current research.
Table 2: Novel Catalytic Systems for Cyclopentenone Synthesis and Transformation
| Catalyst Type | Transformation | Key Features |
|---|---|---|
| Gold(I) Catalysts | Asymmetric Tandem Hydroarylation–Nazarov Cyclization wikipedia.org | Provides enantioselective access to complex cyclopentenones under mild conditions. |
| Palladium Catalysts | Asymmetric Oxidative Desymmetrization wikipedia.org | Yields highly enantiomerically enriched cycloalkenone precursors. |
| Rhodium Catalysts | 1,4-Addition and C-C Bond Activation researchgate.netencyclopedia.pubucl.ac.uk | Enables the construction of substituted cyclopentenones and the functionalization of the cyclopentanone ring. |
| Iridium Catalysts | Enantioselective Pauson-Khand Type Reaction mdpi.com | Affords chiral bicyclic cyclopentenones with high enantioselectivity. |
Advanced Mechanistic Investigations using Real-time Spectroscopy
A deep understanding of reaction mechanisms is fundamental to the development of new and improved synthetic methods. Future research will increasingly rely on advanced spectroscopic techniques to probe reaction pathways in real-time, providing unprecedented insight into the transient intermediates and transition states that govern chemical transformations.
The Pauson-Khand reaction, a classic method for cyclopentenone synthesis, is a prime example where advanced mechanistic studies are being applied. google.com Researchers are using a combination of statistical, spectroscopic, and theoretical approaches to unravel the intricacies of this reaction. Computational studies are helping to elucidate the reaction mechanism and explain experimental observations, such as why certain substrates react more efficiently than others.
Real-time analysis of reactions is now possible through the coupling of reaction vessels to sensitive analytical instruments. Techniques like electrospray ionization mass spectrometry (ESI-MS) allow for the direct observation of catalytic intermediates in solution. Similarly, in-situ NMR spectroscopy provides detailed structural information on reactants, intermediates, and products as the reaction progresses. For studying the kinetics of fast reactions, techniques like laser-induced fluorescence can be used to monitor the concentration of radical species on very short timescales. These advanced methods will be instrumental in optimizing existing reactions and discovering new reactivity for the synthesis and transformation of this compound.
Table 3: Spectroscopic Techniques for Mechanistic Investigation
| Technique | Information Gained | Application Example |
|---|---|---|
| Real-Time Mass Spectrometry (e.g., ESI-MS) | Detection and characterization of reaction intermediates and catalytic species. | Studying the mechanism of palladium-catalyzed reactions. |
| In-situ NMR Spectroscopy | Real-time structural information on all components of a reaction mixture. | Monitoring reaction progress and identifying transient species in flow chemistry. |
| Laser-Induced Fluorescence | Kinetic data on radical reactions. | Investigating the reaction of hydroxyl radicals with cyclopentenone derivatives. |
| FT-IR Spectroscopy | Elucidation of reaction mechanisms through functional group analysis. | Studying the mechanism of asymmetric catalysis. |
Computational Design of Novel Derivatives with Predicted Reactivity Profiles
The synergy between experimental and computational chemistry is revolutionizing the way new molecules are designed. In silico methods are increasingly being used to predict the properties and reactivity of novel compounds before they are synthesized in the lab, saving significant time and resources. This approach is particularly valuable for designing derivatives of this compound with tailored functionalities.
Computational techniques, such as Density Functional Theory (DFT), allow for the detailed investigation of molecular structures and electronic properties. These methods can be used to predict the reactivity of different sites on a molecule, guiding the design of selective chemical reactions. For instance, DFT calculations can help understand the regioselectivity of reactions like the Nazarov cyclization and predict the stereochemical outcomes of asymmetric catalytic processes. wikipedia.org
Furthermore, computational screening can be used to design libraries of virtual compounds and predict their biological activity or material properties. By modeling the interaction of a molecule with a biological target, such as an enzyme or receptor, researchers can identify promising candidates for drug development. This in silico approach has been successfully used to design novel inhibitors for various diseases. In the context of this compound, computational design can be employed to create derivatives with enhanced biological activity or with specific properties required for advanced materials.
Table 4: Computational Approaches in Molecular Design
| Computational Method | Application | Relevance to this compound |
|---|---|---|
| Density Functional Theory (DFT) | Prediction of molecular structure, stability, and reactivity. | Understanding reaction mechanisms and predicting the regioselectivity of transformations. |
| Molecular Docking | Predicting the binding affinity and interaction of a molecule with a biological target. | Designing derivatives with potential therapeutic applications. |
| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their interactions over time. | Assessing the stability of ligand-protein complexes and understanding binding mechanisms. |
| ADMET Property Modeling | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of drug candidates. | Evaluating the drug-likeness of novel derivatives early in the design process. |
Integration of this compound into Material Science Applications (excluding basic physical properties)
The unique chemical structure of this compound, featuring an α,β-unsaturated ketone, makes it an attractive building block for the synthesis of novel polymers and functional materials. The conjugated system of the cyclopentenone ring can be exploited for a variety of polymerization reactions, leading to materials with interesting electronic and optical properties.
The α,β-unsaturated carbonyl moiety is known to be susceptible to polymerization reactions. This reactivity can be harnessed to incorporate the 3,4-diphenylcyclopentenone unit into polymer backbones. For example, polymers containing cyclopentanone structures have been prepared through the oxidation of poly(fluorene) precursors. wikipedia.org The resulting poly(9-fluorenone)s have shown potential for use in light-emitting diodes (LEDs). wikipedia.org This suggests that polymers derived from this compound could also exhibit interesting optoelectronic properties.
Furthermore, the cyclopentenone core can serve as a scaffold for creating functional polymers with specific applications. For instance, cyclopentenone-containing polymers are being investigated for their potential as low bandgap donor copolymers in organic solar cells. encyclopedia.pub The ability to tune the electronic properties of the polymer by modifying the substituents on the cyclopentenone ring makes this a promising area of research. Additionally, the reactivity of the enone system allows for post-polymerization modification, enabling the introduction of various functional groups to tailor the material's properties for specific applications, such as in sensors or as encapsulating agents. The development of expanding monomers, which counteract volume shrinkage during polymerization, is another area where cyclic structures like cyclopentenones could find application, particularly in high-precision materials like dental fillings and composites.
Table 5: Potential Material Science Applications of this compound
| Application Area | Rationale | Potential Advantage of this compound |
|---|---|---|
| Organic Electronics (e.g., LEDs, Solar Cells) | The conjugated π-system of the cyclopentenone ring can impart desirable electronic properties to polymers. wikipedia.orgencyclopedia.pub | The phenyl substituents may enhance π-stacking and charge transport properties. |
| Functional Polymers | The cyclopentenone unit can act as a reactive handle for post-polymerization functionalization. | Allows for the creation of materials with tailored properties for sensing or drug delivery. |
| Advanced Composites | Use as an "expanding monomer" to reduce shrinkage during polymerization. | Could lead to materials with improved mechanical integrity and dimensional stability. |
| Biomaterials | The cyclopentenone moiety can be incorporated into biocompatible polymers for applications like tissue engineering. | The diphenyl substitution could modulate the hydrophobicity and cell interaction of the resulting material. |
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing 3,4-Diphenylcyclopent-3-en-1-one?
- Methodological Answer : The compound can be synthesized via Claisen-Schmidt condensation , involving ketone and aldehyde precursors under acidic or basic conditions. For example, cyclization of 1,3-diphenylpropan-1-one derivatives with aldehydes in ethanol, catalyzed by thionyl chloride, yields cyclopentenone scaffolds . Purification typically involves recrystallization or column chromatography, with structural validation via X-ray crystallography (using SHELX ) or NMR.
Q. How can spectroscopic techniques characterize this compound?
- Methodological Answer :
- NMR : and NMR identify aromatic protons (δ 6.5–7.5 ppm) and carbonyl groups (δ ~200 ppm).
- IR : Strong absorption at ~1680 cm confirms the α,β-unsaturated ketone moiety.
- Mass Spectrometry : High-resolution MS (HRMS) determines molecular ion peaks (e.g., [M+H]) and fragmentation patterns .
Q. What computational approaches predict the electronic properties of this compound?
- Methodological Answer : Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) calculates frontier molecular orbitals (HOMO/LUMO), dipole moments, and electrostatic potential surfaces. Basis sets like 6-31G(d) optimize geometry, while solvent effects are modeled using the polarizable continuum model (PCM) . Software packages like Gaussian or ORCA are standard.
Q. What safety protocols are critical when handling this compound?
- Methodological Answer : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood due to potential volatility. Waste disposal follows halogenated organic compound protocols, with neutralization before incineration .
Advanced Research Questions
Q. How do reaction conditions influence the stereoselectivity of this compound formation?
- Methodological Answer : Steric effects from phenyl groups and solvent polarity (e.g., DMF vs. ethanol) dictate transition-state geometry. Kinetic vs. thermodynamic control is assessed via variable-temperature NMR or DFT-based transition-state modeling . For example, bulky substituents favor trans-addition pathways.
Q. What challenges arise in resolving crystallographic disorder in this compound structures?
- Methodological Answer : Phenyl ring torsional flexibility can cause disorder. Refinement in SHELXL with PART instructions and anisotropic displacement parameters (ADPs) improves resolution. Graphical tools like ORTEP-3 visualize electron density maps to distinguish overlapping atoms .
Q. How can contradictory spectroscopic and computational data be reconciled?
- Methodological Answer :
- Step 1 : Verify experimental conditions (e.g., solvent polarity in NMR, beam intensity in XRD).
- Step 2 : Re-optimize computational models (e.g., include explicit solvent molecules in DFT).
- Step 3 : Apply error analysis (e.g., RMSD between experimental and simulated IR spectra) .
Q. What role do solvent effects play in the compound’s photostability?
- Methodological Answer : Polar aprotic solvents (e.g., acetonitrile) stabilize excited states via dipole interactions, reducing photodegradation. UV-Vis spectroscopy tracks λ shifts under varying solvents, while time-dependent DFT (TD-DFT) models solvent-solute interactions .
Q. How do substituents on the phenyl rings modulate reactivity in Diels-Alder reactions?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
